molecular formula C11H14ClNO4 B2920584 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride CAS No. 2248335-09-1

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride

Cat. No.: B2920584
CAS No.: 2248335-09-1
M. Wt: 259.69
InChI Key: DWAJSBQKOGPHEY-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride is a chemically synthesized organic compound of interest in advanced materials and pharmaceutical research. Its molecular structure incorporates both a dicarboxylic acid and an alkylamine moiety, making it a potential building block for the synthesis of more complex structures. In materials science, dicarboxylic acid derivatives are widely used in the synthesis of polymers, such as polyamides and polyesters, through polycondensation reactions . The simultaneous presence of amine and carboxylic acid functional groups in this compound makes it a candidate for creating novel organic or inorganic-organic hybrid thin films via techniques like Molecular Layer Deposition (MLD), which are valuable for applications in sensors, flexible electronics, and protective coatings . In a pharmaceutical context, the structural motif of a benzene ring with amine-containing side chains is frequently explored. Research on similar compounds has shown that such structures can be designed to interact with biological targets, for instance, as potential cytotoxic agents or as frameworks for DNA-intercalating drugs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-aminopropyl)phthalic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-6(12)4-7-2-3-8(10(13)14)9(5-7)11(15)16;/h2-3,5-6H,4,12H2,1H3,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAJSBQKOGPHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of phthalic anhydride with 2-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 60-80°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Core Benzene-1,2-Dicarboxylic Acid Derivatives

Phthalic Acid (Benzene-1,2-dicarboxylic Acid)

  • Structure: Lacks the aminopropyl group; only carboxylic acid substituents.
  • Applications : Widely used in polymer production (e.g., phthalate esters) and as a chemical intermediate.

TG7 (4-[(2-Phenylimidazo[1,2-a]pyridin-3-yl)amino]benzene-1,2-dicarboxylic Acid)

  • Structure: Contains a heterocyclic amino substituent instead of aminopropyl.
  • Applications : Demonstrated inhibitory activity against tyrosyl-DNA phosphodiesterase 1 (TDP1), a target in cancer therapy.
  • Key Difference: The imidazopyridine moiety enhances enzyme-binding specificity, unlike the simpler aminopropyl chain in the target compound .

Amino-Substituted Benzene Derivatives

Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol Hydrochloride)

  • Structure: Features a 2-aminoethyl group and two hydroxyl groups (positions 1 and 2).
  • Applications : Neurotransmitter critical for neurological function.
  • Key Difference : Hydroxyl groups and shorter alkyl chain reduce acidity compared to the dicarboxylic acid groups in the target compound, altering solubility and receptor interactions .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Contains hydroxyl and propenoic acid substituents.
  • Applications : Antioxidant and anti-inflammatory agent in food and cosmetics.
  • Key Difference : The acrylate group and hydroxyls confer redox activity, whereas the target compound’s dicarboxylic acids may favor metal chelation .

Hydrochloride Salts with Alkylamine Substituents

4-(1-Hydroxy-2-Methylamino-Ethyl)benzene-1,2-diol Hydrochloride

  • Structure: Includes a diol and a methylamino-hydroxyethyl chain.
  • Applications: Potential adrenergic receptor modulation due to structural similarity to epinephrine.
  • Key Difference: Additional hydroxyl groups increase polarity, while the target compound’s aminopropyl chain may enhance membrane permeability .

Physicochemical and Pharmacological Implications

Physicochemical Properties

Property 4-(2-Aminopropyl)benzene-1,2-dicarboxylic Acid HCl Phthalic Acid TG7 Dopamine HCl
Functional Groups -COOH, -NH2 (aminopropyl) -COOH -COOH, heterocyclic amine -NH2, -OH
Solubility High (HCl salt) Moderate Moderate High (HCl salt)
Acidity/Basicity Amphoteric (acidic COOH, basic NH2) Acidic Acidic Basic
Bioactivity Potential enzyme inhibition, chelation Polymer synthesis TDP1 inhibition Neurotransmission

Pharmacological Potential

  • Enzyme Inhibition: The aminopropyl group may interact with enzyme active sites, similar to TG7’s TDP1 inhibition .
  • Metal Chelation : Dicarboxylic acids could bind metal ions, useful in detoxification or catalysis.
  • Drug Design : The compound’s amphoteric nature makes it a versatile intermediate for prodrugs or targeted therapies.

Biological Activity

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride, commonly referred to as 4-APB, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

4-APB is characterized by its structure, which includes two carboxylic acid groups attached to a benzene ring with an amino propyl side chain. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

PropertyValue
IUPAC Name4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride
Molecular FormulaC11H13ClN2O4
Molecular Weight270.68 g/mol
CAS Number2248335-09-1

Receptor Interactions

Research indicates that 4-APB interacts with several neurotransmitter receptors, particularly serotonin and dopamine receptors. It has been studied for its agonistic effects on the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions.

  • Serotonin Receptors :
    • 5-HT2A Agonism : 4-APB has been shown to activate the 5-HT2A receptor, which may contribute to its psychoactive effects. This receptor is involved in mood regulation and perception.
    • Potential Therapeutic Effects : Given its action on serotonin pathways, there is potential for 4-APB in treating mood disorders and anxiety.
  • Dopamine Receptors :
    • Preliminary studies suggest that 4-APB may also modulate dopamine receptor activity, which could be relevant for conditions such as depression and schizophrenia.

Case Studies

Several studies have highlighted the biological effects of 4-APB:

  • Study on Neurotransmitter Release : A study published in Neuroscience Letters demonstrated that 4-APB enhances the release of serotonin in vitro, suggesting a mechanism for its psychoactive properties .
  • Clinical Observations : Anecdotal evidence from users indicates that 4-APB produces effects similar to those of MDMA (Ecstasy), including increased sociability and empathy. However, these effects come with risks of adverse reactions such as anxiety and cardiovascular issues.

Toxicological Considerations

While the therapeutic potential is significant, safety profiles must be considered. Toxicological studies indicate that high doses of 4-APB can lead to neurotoxicity and cardiovascular stress. Monitoring is essential when evaluating its use in clinical settings.

Q & A

Q. What are the established synthetic routes for 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthetic routes often involve multi-step reactions, such as coupling aminopropyl groups to benzenedicarboxylic acid precursors followed by hydrochlorination. For optimization, apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading). For example, refluxing with glacial acetic acid as a catalyst (similar to methods in ) can improve yield. Use fractional factorial designs to reduce experimental runs while identifying critical factors. A suggested approach:
ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature60–100°C80°C+25%
Solvent (Ethanol)50–100 mL75 mL+15%
Catalyst (AcOH)1–5 drops3 drops+10%
Statistical validation (ANOVA) ensures reproducibility .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone (e.g., distinguishing aromatic vs. aliphatic protons).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at calculated m/z).
  • X-ray Crystallography : For definitive structural confirmation, if crystals are obtainable (refer to NIST data for analogous compounds ).

Q. How should researchers assess solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility Profiling : Test in aqueous buffers (pH 2–10), DMSO, and ethanol using gravimetric or UV-Vis methods. Note that hydrochloride salts typically exhibit higher aqueous solubility.
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For light sensitivity, expose to UV-Vis light (300–800 nm) and track decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different experimental models?

  • Methodological Answer :
  • Comparative Analysis : Use standardized assays (e.g., enzyme inhibition, cell viability) across models (in vitro vs. ex vivo) to isolate variables (e.g., membrane permeability, metabolic degradation).
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., EC50_{50} values) to account for inter-lab variability.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers or confounding factors .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine transporters, given structural similarities to catecholamines ).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes.
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

Q. What strategies are effective for optimizing selective functionalization of the aminopropyl or dicarboxylic acid moieties?

  • Methodological Answer :
  • Protection/Deprotection Schemes : Use tert-butoxycarbonyl (Boc) groups to protect the amine during carboxylic acid derivatization.
  • Chemoselective Catalysis : Employ Pd/C or Ru-based catalysts for hydrogenation without affecting aromatic rings.
  • Kinetic Control : Monitor reaction progress via in-situ IR spectroscopy to halt reactions at intermediate stages .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in thermal stability studies?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments using identical equipment (e.g., TGA/DSC with N2_2 purge) and calibration standards.
  • Environmental Controls : Document humidity and oxygen levels, as hydrochloride salts may hydrolyze under moist conditions.
  • Collaborative Validation : Cross-verify data with independent labs using shared protocols (e.g., ASTM E2041 for decomposition profiling) .

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